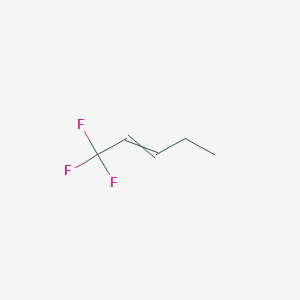
1,1,1-Trifluoropent-2-ene
Übersicht
Beschreibung
1,1,1-Trifluoropent-2-ene is a chemical compound with the formula C5H7F3 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluoropent-2-ene contains a total of 14 bonds. There are 7 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond .Physical And Chemical Properties Analysis
1,1,1-Trifluoropent-2-ene is a liquid at room temperature . It has a molecular weight of 124.104 Da .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
1,1,1-Trifluoropent-2-ene has been used in the enantioselective synthesis of 1,1,1-trifluoroalkan-2-ols. This process involves hydrogenating 1,1,1-trifluoroalkan-2-one enol acetates with chiral ruthenium catalysts, leading to enantiomerically pure trifluorolactic acid (Kuroki et al., 2000).
Radical Addition Reactions
The compound has been studied for its role in radical addition reactions. For instance, photochemically-initiated addition of trifluoroiodomethane to but-2-ene produces various adducts including 2-iodo-3-trifluoromethylbutane (Davies et al., 1980).
Ene Reactions
Trifluoronitrosomethane, a closely related compound, demonstrates versatility in ene reactions, forming N-alkenyl-N-trifluoromethylhydroxylamines with various olefins. These hydroxylamines are easily oxidized to nitroxides (Barlow et al., 1980).
Gold-Catalyzed Cycloisomerization
1,1,1-Trifluoropent-2-ene derivatives have been used in gold-catalyzed cycloisomerization of 1,5-allenynes, leading to the formation of cross-conjugated trienes. This process involves a unique nucleophilic addition and a 1,5-hydrogen shift (Cheong et al., 2008).
Novel Synthesis of Furans
The compound is integral in the novel synthesis of 3-(3,3,3-trifluoroprop-1-en-2-yl)furans via palladium-catalyzed cycloisomerization, demonstrating its utility in creating complex organic structures (Zhang et al., 2007).
Lipase-Mediated Kinetic Resolution
1,1,1-Trifluoropent-2-ene derivatives have been used in lipase-mediated kinetic resolution, leading to the formation of high-purity 1,1,1-trifluoro-2,3-epoxypropane, illustrating its potential in enzymatic processes (Shimizu et al., 1996).
Synthesis of β-(Trifluoromethyl)furans
Another application includes the synthesis of β-(trifluoromethyl)furans from 1,3-dicarbonyl compounds and α-(trihaloethylidene)nitroethanes, highlighting its use in creating fluorine-containing organic compounds (Barkov et al., 2013).
Molecular Structure Analysis
Studies have been conducted on the conformations, molecular structures, and intramolecular hydrogen bonding of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione, a derivative of 1,1,1-trifluoropent-2-ene, to understand its chemical behavior (Vakili et al., 2012).
Electrolyte Additives in Lithium-Ion Batteries
1,1-Difluoro-1-alkenes, closely related to 1,1,1-Trifluoropent-2-ene, have been explored as electrolyte additives in lithium-ion batteries, demonstrating the compound's potential in energy storage technologies (Kubota et al., 2012).
Safety and Hazards
1,1,1-Trifluoropent-2-ene is classified as a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, using explosion-proof equipment, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1,1,1-trifluoropent-2-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3/c1-2-3-4-5(6,7)8/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCNHAYYQPIMNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trifluoropent-2-ene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the isomerization of 2-(trifluoromethyl)-5-phenyl-1,1,1-trifluoropent-2-ene in the context of the research?
A1: The research focuses on synthesizing fluorine-containing compounds, particularly those mimicking natural prenyl groups found in plant growth regulators called cytokinins. The isomerization of 2-(trifluoromethyl)-5-phenyl-1,1,1-trifluoropent-2-ene, an example of a fluorinated olefin, presents a challenge in the synthesis process. The abstract states that these fluorinated olefins are easily isomerized in basic conditions, hindering the intended reaction with potassium thiophenate []. This isomerization was studied using 19F and 1H NMR, revealing an intramolecular mechanism following first-order kinetics with respect to the olefin []. Understanding this isomerization is crucial for optimizing the synthesis of fluorinated prenyl synthons used in creating the target cytokinin analogs.
Q2: The abstract mentions NMR studies. What information do these studies provide about the fluorinated compounds?
A2: The research utilizes 13C NMR to analyze a series of fluorinated acrylates. These studies reveal that the presence of fluorine atoms influences the electron density distribution within the molecule. Specifically, the carbon adjacent to the fluorine-containing methyl groups shows a shift towards higher field in the 13C NMR spectrum, indicating an increase in electron density at that position []. This information is valuable for understanding the electronic effects of fluorine substitution and how it might impact the reactivity and properties of the synthesized prenyl synthons.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



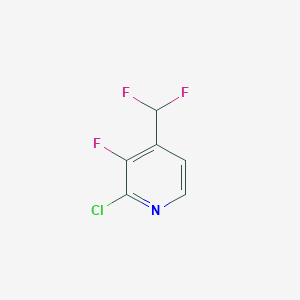
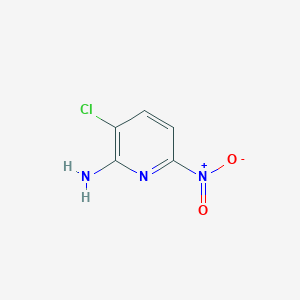
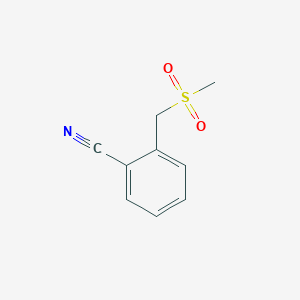
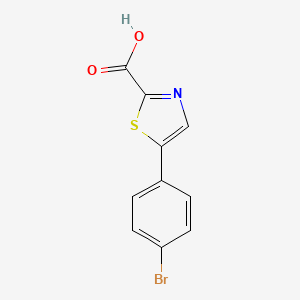

![[1-(3,5-Dichlorophenyl)triazol-4-yl]methanol](/img/structure/B1465123.png)
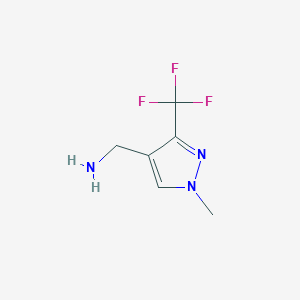

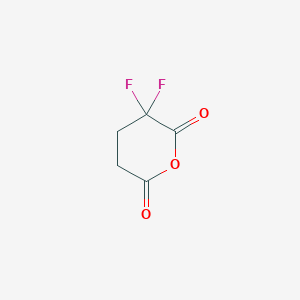


![cis-3-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1465132.png)
![cis-3-[2-(2-Methylphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1465134.png)
